molecular formula C11H13Cl2NO2 B11957617 Butyl N-(2,3-dichlorophenyl)carbamate CAS No. 67648-26-4

Butyl N-(2,3-dichlorophenyl)carbamate

Cat. No.: B11957617
CAS No.: 67648-26-4
M. Wt: 262.13 g/mol
InChI Key: UDJDNQBVCNBTBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N-(2,3-dichlorophenyl)carbamate typically involves the reaction of 2,3-dichloroaniline with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(2,3-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Butyl N-(2,3-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl N-(2,3-dichlorophenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring and the presence of the butyl group.

Properties

CAS No.

67648-26-4

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

butyl N-(2,3-dichlorophenyl)carbamate

InChI

InChI=1S/C11H13Cl2NO2/c1-2-3-7-16-11(15)14-9-6-4-5-8(12)10(9)13/h4-6H,2-3,7H2,1H3,(H,14,15)

InChI Key

UDJDNQBVCNBTBC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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